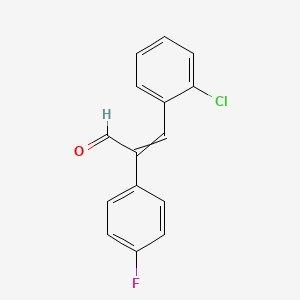
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, also known as this compound, is a useful research compound. Its molecular formula is C15H10ClFO and its molecular weight is 260.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enal, also known as a derivative of cinnamaldehyde, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound features a prop-2-enal backbone with substituents that include a 2-chlorophenyl group and a 4-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 12 mm |
| Compound C | B. subtilis | 14 mm |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer effects, particularly against breast cancer cell lines such as MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <25 | Apoptosis induction |
| HepG-2 | <30 | Cell cycle arrest |
| PC-3 | <35 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is hypothesized to arise from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction could lead to the inhibition of key enzymatic pathways involved in microbial growth and cancer cell proliferation .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .
- Antimicrobial Study : Another investigation focused on the antimicrobial effects against E. coli and S. aureus, demonstrating that the compound's structural features contribute to its efficacy .
Eigenschaften
CAS-Nummer |
112704-51-5 |
|---|---|
Molekularformel |
C15H10ClFO |
Molekulargewicht |
260.69 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C15H10ClFO/c16-15-4-2-1-3-12(15)9-13(10-18)11-5-7-14(17)8-6-11/h1-10H/b13-9- |
InChI-Schlüssel |
MTSHNPMLJVYGFR-LCYFTJDESA-N |
SMILES |
C1=CC=C(C(=C1)C=C(C=O)C2=CC=C(C=C2)F)Cl |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\C2=CC=C(C=C2)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C=O)C2=CC=C(C=C2)F)Cl |
Synonyme |
(E)-3-(2-chlorophenyl)-2-(4-fluorophenyl)propenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















